(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Overview
Description
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H18FNO4 and its molecular weight is 355.4. The purity is usually 95%.
The exact mass of the compound (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry Synthons : This compound and its derivatives are significant in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. They are synthesized through double fluorination and can be converted into various intermediates like 4-fluoropyrrolidine-2-carboxamides, useful for medicinal applications (Singh & Umemoto, 2011).
Solid-Phase Peptide Synthesis : The compound's utility in solid-phase peptide synthesis is highlighted. It's particularly valuable for its role in preparing asymmetrically protected amino acids and incorporating them into biologically active peptides (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Bioimaging Applications : A derivative of this compound, used as a fluorenyl probe, shows promising applications in bioimaging due to its photophysical properties. It's been used in two-photon fluorescence microscopy for integrin imaging (Morales et al., 2010).
Synthesis of β-Amino Acids : The compound is effective in the synthesis of β-amino acids. This process involves diastereoselective amidomethylation and is suitable for large-scale production, which is important for the synthesis of β-peptides (Šebesta & Seebach, 2003).
Linker in Solid Phase Synthesis : It's also used as a linker for solid-phase synthesis, offering higher acid stability compared to standard resins. This application is critical for the immobilization and modification of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).
Self-Assembled Structures : Modified versions of this compound can form self-assembled structures, which are crucial for designing novel architectures with specific functions (Gour et al., 2021).
Fluorescence Labeling in Biomedical Analysis : A fluorophore derived from this compound exhibits strong fluorescence in aqueous media, making it a valuable tool for biomedical analysis (Hirano et al., 2004).
Mechanism of Action
Target of Action
Fmoc-Trans-D-4-Fluoro-Pro-OH, also known as (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), protecting the amine group from unwanted reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of solid-phase peptide synthesis (SPPS) . It protects the N-terminus of the amino acid during the elongation phase of peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions .
Pharmacokinetics
The properties of the fmoc group, such as its stability and reactivity, play a significant role in its effectiveness in peptide synthesis .
Result of Action
The use of Fmoc-Trans-D-4-Fluoro-Pro-OH in peptide synthesis results in the successful elongation of the peptide chain with minimal side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-Trans-D-4-Fluoro-Pro-OH is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Fmoc protection and deprotection . Additionally, the compound should be stored in dry conditions at a recommended storage temperature of -20 +/- 5°C to maintain its stability and efficacy .
properties
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/t12-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEQUGHYFSTTQT-KPZWWZAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151462 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |
CAS RN |
913820-87-8 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913820-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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